2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a fluoro group and a carboxamide group, which is further linked to a hydroxycyclohexylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxamide Formation: The carboxamide group can be formed by reacting the pyridine derivative with an appropriate amine under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Hydroxycyclohexylmethyl Moiety: This step involves the reaction of the carboxamide intermediate with a hydroxycyclohexylmethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The hydroxycyclohexylmethyl moiety can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the pyridine ring.
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is unique due to the specific positioning of the fluoro group and the carboxamide group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxycyclohexylmethyl moiety further enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIOXDXWHIIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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